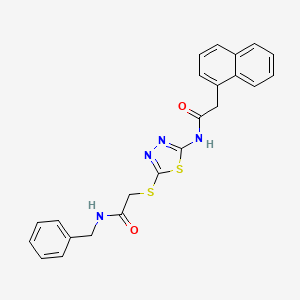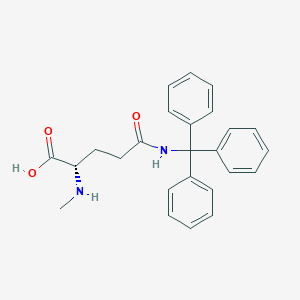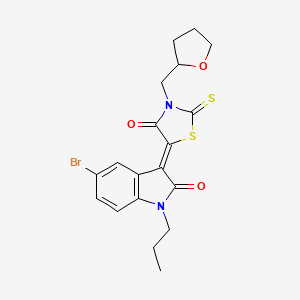![molecular formula C14H17N3O2S B2700517 5-((3,4-Dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034237-80-2](/img/structure/B2700517.png)
5-((3,4-Dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-((3,4-Dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a complex organic molecule that contains a pyrazolo[1,5-a]pyrazine core. Pyrazolo[1,5-a]pyrazine is a type of nitrogen-containing heterocycle, which is a ring structure containing at least one nitrogen atom . These types of structures are often found in pharmaceuticals, organic materials, and bioactive molecules .
Molecular Structure Analysis
The pyrrolopyrazine scaffold in this compound includes a pyrrole ring (a five-membered ring with one nitrogen atom) and a pyrazine ring (a six-membered ring with two nitrogen atoms) . The exact molecular structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.
Scientific Research Applications
Synthesis and Bioactivities of Pyrazole Derivatives
A study by Kendre et al. (2013) details the synthesis of 1H-pyrazole derivatives bearing an aryl sulfonate moiety through a cyclo-condensation reaction. Some compounds exhibited significant anti-inflammatory activity and were active against microbial strains, demonstrating the compound's relevance in developing potential antimicrobial agents (Kendre, Landge, Jadhav, & Bhusare, 2013).
Heterocyclic Fused Compounds as Precursors
Chaloner et al. (1992) worked on heterocyclic fused 2,5-dihydrothiophene S,S-dioxides as precursors to heterocyclic o-quinodimethanes, involving pyrazole fused analogues. This research contributes to the field of organic chemistry by exploring the synthetic pathways and potential applications of these compounds in creating new materials or as intermediates in drug synthesis (Chaloner, Crew, O’Neill, Storr, & Yelland, 1992).
Novel Benzenesulfonamide Derivatives
Fahim and Shalaby (2019) described the synthesis, biological evaluation, and theoretical studies of novel benzenesulfonamide derivatives. Their research provides insights into the structural basis of the biological activity of these compounds, highlighting their potential in designing new therapeutic agents (Fahim & Shalaby, 2019).
Antimicrobial Activities of Pyrazole Derivatives
Research by Azab, Youssef, and El‐Bordany (2013) focused on the synthesis of heterocyclic compounds containing a sulfonamido moiety with promising antibacterial activities. This study underscores the potential of such compounds in addressing antibiotic resistance by developing new antimicrobial agents (Azab, Youssef, & El‐Bordany, 2013).
Synthesis and Evaluation of Pyrazole Derivatives
Another approach to synthesizing pyrazole derivatives was presented by Wang et al. (2013), who described an efficient method for creating 3,5-disubstituted pyrazoles. Their work contributes to the toolkit of synthetic chemistry, providing a new methodology for constructing pyrazole cores with potential applications in drug development and material science (Wang, Yu, Feng, & Bao, 2013).
properties
IUPAC Name |
5-(3,4-dimethylphenyl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-11-3-4-14(9-12(11)2)20(18,19)16-7-8-17-13(10-16)5-6-15-17/h3-6,9H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFLLGGKEDYWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN3C(=CC=N3)C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-Dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

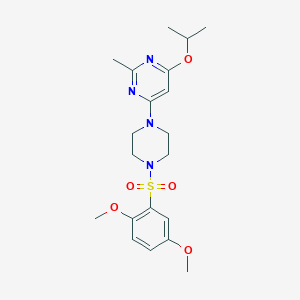
![N-{3-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(4-methylphenyl)urea](/img/structure/B2700436.png)
![2-(2-(3-methoxyphenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2700437.png)
![2-benzyl-3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]quinoxaline](/img/structure/B2700438.png)
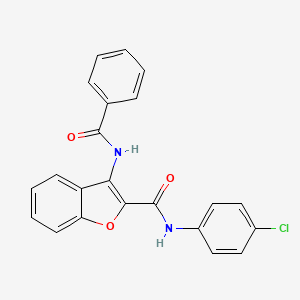
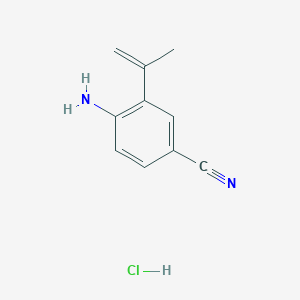
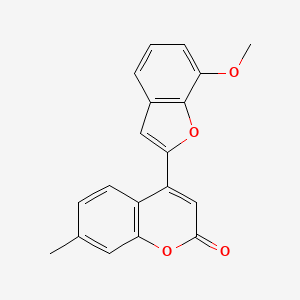
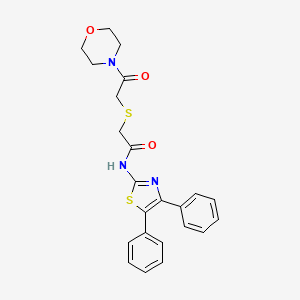
![6-[(4-Chlorophenyl)methyl]-8-(3,4-dimethoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2700449.png)
![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2700450.png)
![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2700453.png)
